1,2,6,8-Tetrachlorodibenzofuran

Description

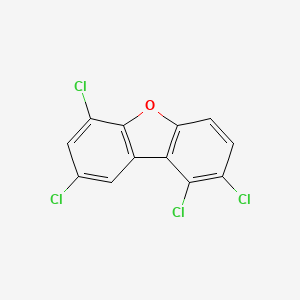

Structure

3D Structure

Properties

IUPAC Name |

1,2,6,8-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVGVSIBBGIJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232572 | |

| Record name | 1,2,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83710-07-0 | |

| Record name | 1,2,6,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083710070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92G1BY2M3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Research

Anthropogenic and Natural Formation Pathways of Polychlorinated Dibenzofurans

The formation of PCDFs is complex and can occur through several pathways, broadly categorized as unintentional byproduct generation in industrial settings, thermochemical formation during combustion, and formation from specific chemical precursors.

Unintentional By-product Generation in Industrial Processes

PCDFs are known to be formed as trace contaminants in various industrial activities. researchgate.net The production of certain chemicals, such as chlorinated phenols and their derivatives, polychlorinated biphenyls (PCBs), and chlorinated diphenyl ethers, can lead to the unintentional synthesis of PCDFs. uct.ac.za For instance, commercial PCB mixtures have been found to contain PCDFs in the low parts-per-million range. nih.gov

Metallurgical industries are also significant sources of PCDF emissions. nih.gov Processes like secondary aluminum and lead smelting, as well as iron ore sintering, can generate these compounds. nih.govnih.gov Studies have shown that the fly ash from these processes can contain notable concentrations of PCDFs. nih.gov Additionally, the chlorine-alkali industry, particularly plants using graphite (B72142) electrodes, has been identified as a point source for these compounds. uct.ac.za The bleaching of pulp and paper with elemental chlorine was another historical source of PCDF contamination. researchgate.netuct.ac.za

Thermochemical Formation during Combustion and Incineration

Combustion and incineration processes are major contributors to the environmental burden of PCDFs. researchgate.netcore.ac.uk These compounds can be formed during the incineration of various types of waste, including municipal solid waste, clinical waste, and industrial waste. researchgate.netnih.gov The formation can occur through two primary mechanisms: de novo synthesis and precursor-mediated formation.

De novo synthesis involves the formation of PCDFs from elemental carbon in the presence of a chlorine source. scielo.br This process typically occurs in the post-combustion zone of incinerators at temperatures between 200°C and 450°C, where fly ash can act as a catalyst. core.ac.ukscielo.br The presence of metals like copper on the fly ash can promote the formation of PCDFs. nih.gov

The thermochemical formation of PCDFs is highly dependent on temperature. For example, in experiments with fly ash from a secondary aluminum smelter, the maximum increase in PCDF concentrations was observed at 350°C. nih.gov Effective thermal destruction of these compounds requires high temperatures (below 1200°C can lead to formation), excess air, and sufficient residence times in modern incineration units. nih.govwikipedia.org

Formation from Specific Precursor Compounds (e.g., Chlorinated Phenols, PCBs)

Specific chemical compounds can act as precursors for the formation of PCDFs under certain conditions. Polychlorinated biphenyls (PCBs) are well-known precursors to PCDFs, especially during thermal events like fires or incineration. nih.govnih.gov Laboratory pyrolysis of PCBs has demonstrated significant yields of PCDFs. nih.govnih.gov Accidents involving PCB-containing equipment, such as fires and explosions, can result in high levels of PCDFs in the resulting soot. nih.gov

Chlorinated phenols are another important class of precursors. dss.go.thnih.gov The thermal treatment of materials containing chlorinated phenols, particularly in the presence of a copper catalyst like copper(II) chloride, can lead to the formation of various PCDF congeners. nih.gov Studies have shown that chlorination of phenols preferentially occurs at the ortho- and para- positions, and these chlorinated phenols can then react to form PCDFs. nih.gov For PCDF formation from chlorinated phenols, at least one unchlorinated ortho-carbon is generally required. nih.gov Natural processes involving peroxidase enzymes in soil have also been suggested as a potential pathway for the formation of PCDFs from naturally formed chlorinated phenols. dss.go.th

Environmental Compartmentalization and Transport Dynamics

Once formed, 1,2,6,8-Tetrachlorodibenzofuran and other PCDFs can be distributed throughout the environment, partitioning into different environmental compartments and undergoing long-range transport.

Atmospheric Deposition and Long-Range Transport Research

Due to their semi-volatile nature, PCDFs can be transported over long distances in the atmosphere. acs.org They can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. aaqr.org The partitioning between these two phases depends on factors like temperature and the specific PCDF congener. Lower chlorinated congeners, such as tetrachlorodibenzofurans, tend to be more prevalent in the gas phase compared to their more highly chlorinated counterparts. aaqr.org

Atmospheric transport is a significant pathway for the widespread distribution of these compounds, even to remote areas far from their original sources. researchgate.net Deposition from the atmosphere, both through wet (rain and snow) and dry deposition, is a primary mechanism by which PCDFs enter terrestrial and aquatic ecosystems. acs.orgnoaa.gov Research has indicated that particle-phase deposition is the dominant contributor to the total dry deposition flux of PCDFs. aaqr.org Modeling studies have been conducted to estimate the atmospheric transport and deposition of these persistent toxic substances to large water bodies like the Great Lakes. noaa.gov

Aquatic and Sediment Distribution Patterns

Following atmospheric deposition or direct discharge, PCDFs tend to accumulate in aquatic sediments due to their low water solubility and high affinity for organic matter. waterquality.gov.auccme.ca Sediments can therefore act as a long-term reservoir and a source of these compounds to the aquatic food web. ccme.ca

Studies of river and coastal sediments have consistently shown the presence of a wide range of PCDF congeners. nih.govsemanticscholar.org In general, higher chlorinated PCDFs are often found in higher concentrations in sediment samples, although the toxicity contribution may come from the less chlorinated congeners. nih.govsemanticscholar.org For example, a study in an aquatic system in central Taiwan found that while the mass of PCDF congeners in sediment was dominated by highly chlorinated compounds like OCDD and OCDF, the toxic equivalent (TEQ) values were dominated by less-chlorinated congeners. semanticscholar.org

The distribution of PCDFs in aquatic environments can be influenced by various factors, including proximity to industrial sources and the hydrological characteristics of the water body. nih.gov In freshwater systems, median concentrations of dioxins (including PCDFs) in sediments have been found to be lower than in estuarine environments. waterquality.gov.au

Terrestrial and Biotic Accumulation Research

This compound (1,2,6,8-TCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a group of compounds known for their persistence in the environment and their ability to accumulate in terrestrial and biological systems. Research has shown that these compounds, including 1,2,6,8-TCDF, are found in various environmental compartments such as soil and biota.

The accumulation of PCDFs in terrestrial ecosystems is influenced by their chemical properties, particularly their lipophilicity (tendency to dissolve in fats) and resistance to degradation. epa.gov Due to their hydrophobic nature, these compounds tend to bind to organic matter in soil and sediment, making them less available for degradation and more prone to accumulation. epa.gov

Studies have demonstrated the presence and bioaccumulation of PCDF congeners in the terrestrial food web. For instance, research on terrestrial organisms has shown that lowly chlorinated PCDFs, which would include tetrachlorodibenzofurans, can bioaccumulate through the food chain. ynu.ac.jp This process, known as biomagnification, leads to higher concentrations of the chemical in organisms at successively higher trophic levels. ynu.ac.jp

The following table presents data from a study on the accumulation of various dioxin and furan (B31954) congeners in the terrestrial food web, providing context for the potential accumulation of 1,2,6,8-TCDF.

Table 1: Concentrations of Selected Dioxin and Furan Congeners in Terrestrial Biota (pg/g wet weight)

| Congener | Earthworm | Field Mouse (Liver) | Raptor (Bird of Prey) |

|---|---|---|---|

| 2,3,7,8-TCDF | 0.13 | 0.81 | 12.0 |

| 1,2,3,7,8-PeCDF | 0.08 | 1.10 | 25.0 |

| 2,3,4,7,8-PeCDF | 0.28 | 6.80 | 120.0 |

| 1,2,3,4,7,8-HxCDF | 0.15 | 3.50 | 78.0 |

| 1,2,3,6,7,8-HxCDF | 0.11 | 2.90 | 52.7 |

| 2,3,4,6,7,8-HxCDF | 0.06 | 0.59 | 62.8 |

| OCDF | 1.80 | 1.90 | 15.0 |

Data sourced from a study on dioxin accumulation in the terrestrial food web. ynu.ac.jp

Research into the bioaccumulation of related compounds, such as 2,3,7,8-TCDD, in various species provides a model for understanding the potential behavior of 1,2,6,8-TCDF. Studies on fish and other aquatic organisms have shown that uptake from contaminated food is a significant exposure route for these types of compounds. epa.gov Similarly, in terrestrial environments, organisms can be exposed through ingestion of contaminated soil or prey.

A long-term study of an ecosystem contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) found detectable residues in 32 different species, including mammals, birds, insects, reptiles, and amphibians. researchgate.net The common factor among these species was a close relationship with contaminated soil, highlighting the importance of the terrestrial compartment as a reservoir for these compounds. researchgate.net

Congener-Specific Environmental Profiles and Source Apportionment Studies

Congener-specific analysis of PCDDs and PCDFs is a critical tool for identifying and apportioning their sources in the environment. nih.govdiva-portal.org Each source of dioxins and furans, such as combustion processes or chemical manufacturing, tends to produce a unique mixture of congeners, creating a "fingerprint" that can be traced in environmental samples. ynu.ac.jpuea.ac.uk

Combustion sources are major contributors to the environmental burden of PCDDs and PCDFs. nih.govepa.gov The congener profiles of atmospheric deposition are often primarily determined by the profiles of combustion emissions. nih.gov Studies have shown that the congener profiles in urban soils are very similar to those from atmospheric deposition of combustion emissions, suggesting a direct link. nih.gov

Industrial activities, such as the production of chlorinated chemicals, have also been identified as sources of specific PCDF congeners. nih.gov For example, impurities in herbicides like 1,3,5-trichloro-2-(4-nitrophenoxy) benzene (B151609) (CNP) and pentachlorophenol (B1679276) (PCP) can contribute to the PCDF profile in the environment. nih.gov The combination of congener profiles from combustion sources and herbicide impurities has been used to explain the congener profiles found in sediments and paddy field soils. nih.gov

Multivariate statistical techniques, such as Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF), are often employed in source apportionment studies to deconstruct complex congener patterns in environmental samples and relate them to potential sources. diva-portal.orgtandfonline.comcopernicus.org These methods have proven effective in distinguishing between different source contributions, even within the same class of compounds. ynu.ac.jp

The following table illustrates a hypothetical PCDF congener profile from different potential sources, demonstrating how the relative abundance of each congener can vary.

Table 2: Illustrative PCDF Congener Profiles from Different Sources (% of Total PCDFs)

| Congener | Municipal Waste Incinerator | Coal Combustion | Pentachlorophenol (PCP) Production |

|---|---|---|---|

| 2,3,7,8-TCDF | 5 | 10 | 2 |

| 1,2,7,8-TCDF | 3 | 8 | 1 |

| This compound | Variable | Variable | Variable |

| Other TCDFs | 12 | 15 | 5 |

| 2,3,4,7,8-PeCDF | 15 | 12 | 8 |

| Other PeCDFs | 20 | 18 | 10 |

| HxCDFs | 25 | 22 | 25 |

| HpCDFs | 15 | 10 | 30 |

| OCDF | 5 | 5 | 19 |

This table is for illustrative purposes to demonstrate the concept of congener profiles and does not represent actual measured data.

By comparing the congener profile of an environmental sample to the known profiles of various sources, researchers can infer the likely origins of the contamination. diva-portal.orgynu.ac.jp Congener-specific data are considered far more effective for source identification than simply measuring the total concentration of PCDFs. ynu.ac.jp

Environmental Fate and Transformation Mechanisms Research

Biotic Transformation Research

The biodegradation of PCDFs by microorganisms is a key area of research for the remediation of contaminated environments. researchgate.netuth.gr Bacteria and fungi have evolved enzymatic systems capable of transforming these persistent compounds.

Several bacterial strains have been identified that can degrade PCDFs, often through co-metabolism, where the degradation occurs in the presence of a primary growth substrate. researchgate.net A well-studied example is Sphingomonas wittichii RW1, which can utilize dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) as its sole source of carbon and energy. researchgate.net

The key enzymes in the initial breakdown of PCDFs are angular dioxygenases. nih.gov These enzymes catalyze the insertion of two oxygen atoms at the angular position adjacent to the ether bridge of the dibenzofuran molecule. nih.gov This step forms an unstable hemiacetal, which spontaneously cleaves the ether bond, leading to the formation of a chlorinated trihydroxybiphenyl-type compound. researchgate.netnih.gov This ring-cleavage is a critical detoxification step.

Different strains possess dioxygenases with varying substrate specificities. For example, the angular dioxygenase (DFDO) from Terrabacter sp. strain DBF63 and the carbazole (B46965) dioxygenase (CARDO) from Pseudomonas sp. strain CA10 show different capabilities in degrading various chlorinated dibenzofurans and dibenzodioxins. nih.gov Research has shown that the substitution pattern of the PCDF congener significantly influences its degradability by a specific bacterial strain. researchgate.net Generally, the rate of aerobic biodegradation decreases as the number of chlorine atoms increases, with molecules containing five or more chlorines being highly resistant. researchgate.net

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, also possess powerful oxidative enzymes that can degrade a wide range of persistent pollutants, including PCDFs. nih.gov A strain of Penicillium sp. was found to degrade 2,3,7,8-TCDD, a related toxic dioxin, by breaking it down into intermediates such as 4,5-Dichlorocatechol and eventually β-ketoadipic acid. nih.gov

Table 2: Examples of Microbial Strains and Enzymes in PCDF Degradation

| Microorganism/Enzyme System | Substrate(s) Degraded | Key Findings | Reference |

| Sphingomonas wittichii RW1 | Dibenzofuran, Dibenzo-p-dioxin, 1,2,3,4-TCDD | Can use dibenzofuran/dioxin as sole carbon source. Transforms 1,2,3,4-TCDD to 3,4,5,6-tetrachlorocatechol. | researchgate.net |

| Angular Dioxygenase (DFDO) | 2,8-DCDF, 2,3-DCDD | Degrades various PCDF/D congeners, but not 2,7-DCDD. | nih.gov |

| Carbazole Dioxygenase (CARDO) | 2,8-DCDF, 2,7-DCDD, 1,2,3-TCDD | Degrades a different range of PCDF/D congeners compared to DFDO. | nih.gov |

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | Degrades the highly toxic 2,3,7,8-TCDD into less harmful intermediates. | nih.gov |

In higher organisms, the transformation and fate of PCDFs are determined by metabolic processes, primarily driven by the cytochrome P450 (CYP) enzyme system. oup.comnih.gov The metabolism of PCDFs is a crucial factor influencing their bioaccumulation potential and persistence in tissues. tandfonline.com

While highly hydrophobic, not all PCDF congeners accumulate significantly in organisms like fish. oup.com Lower chlorinated PCDFs often have low bioconcentration factors due to relatively high rates of biotransformation and subsequent excretion. oup.com The process involves the conversion of the parent PCDF into more polar metabolites, which can be more easily eliminated from the body. oup.com

The structure of the PCDF congener plays a critical role in its susceptibility to metabolism. Congeners with chlorine atoms at the 2,3,7, and 8 positions are particularly resistant to biotransformation. tandfonline.com This resistance is a key reason for their selective retention and bioaccumulation in tissues like the liver and fat. tandfonline.com For these persistent congeners, metabolism represents a detoxification process. tandfonline.com

Studies in sheep have shown specific accumulation of PCDFs in the liver. nih.gov In fish, the inhibition of the cytochrome P450 system leads to a significant increase in the bioconcentration of some PCDFs, confirming the importance of this metabolic pathway for their elimination. oup.com The primary enzymes involved in humans are CYP1A1 and CYP1A2, which are activated by these compounds and are responsible for their metabolism. nih.gov

Advanced Analytical Methodologies for Congener Specific Characterization Research

Sample Preparation and Extraction Methodologies for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,6,8-TCDF is the sample preparation and extraction. The primary goal is to isolate the target analytes from complex environmental matrices such as soil, sediment, water, and biological tissues, while removing interfering compounds.

Common extraction techniques include Soxhlet extraction, which is a traditional and robust method, often used for solid samples. rsc.org For aqueous samples, automated solid-phase extraction (SPE) has proven to be effective. SPE methods can efficiently retain dioxin compounds on a divinylbenzene (B73037) (DVB) disk while allowing the water to pass through, and can also handle particulate matter. biotage.com

Following the initial extraction, a multi-step cleanup process is essential to remove co-extracted interfering compounds. This typically involves column chromatography using various adsorbents like silica (B1680970) gel, alumina, and florisil. biotage.com These cleanup steps are crucial for achieving the low detection limits required for PCDF analysis. nih.gov The choice of extraction and cleanup methodology is highly dependent on the specific matrix being analyzed.

Table 1: Extraction and Cleanup Techniques for PCDF Analysis

| Technique | Matrix Applicability | Description | References |

|---|---|---|---|

| Soxhlet Extraction | Solid matrices (soil, sediment, fly ash) | A classic liquid-solid extraction method involving continuous washing of the sample with a solvent. | rsc.org |

| Automated Solid-Phase Extraction (SPE) | Aqueous matrices (water) | Uses a solid adsorbent (e.g., divinylbenzene disk) to retain analytes from a liquid sample. | biotage.com |

| Multi-layer Silica Column Cleanup | Extracts from various matrices | Utilizes columns packed with layers of silica gel, often modified with acids or bases, to separate PCDFs from interferences. | researchgate.net |

| Florisil Column Cleanup | Extracts from various matrices | Employs a magnesium silicate (B1173343) adsorbent for further purification of the sample extract. | researchgate.net |

High-Resolution Gas Chromatography (HRGC) Optimization for PCDF Congener Separation

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of individual PCDF congeners. The ability to separate closely eluting isomers is paramount for accurate quantification and toxicological assessment.

The choice of the stationary phase in the GC column is critical for achieving the desired separation. A 5% phenyl-substituted dimethylpolysiloxane phase (e.g., DB-5ms) is commonly used as a primary column for PCDF analysis. epa.gov However, for confirmation and to resolve co-eluting isomers, a more polar column, such as one with a 50% cyanopropylphenyl-dimethylpolysiloxane phase (e.g., DB-225), is often required. epa.govwindows.net

Recent advancements have led to the development of specialized stationary phases designed for dioxin and furan (B31954) analysis, such as the Zebron ZB-Dioxin column, which can provide enhanced resolution of critical isomer pairs on a single column. windows.net Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly increased peak capacity and resolution, allowing for the separation of a large number of congeners in a single analysis. wur.nlresearchgate.net

The separation of the 22 tetrachlorodibenzo-p-dioxin (TCDD) isomers and the various TCDF isomers is a significant analytical challenge. publications.gc.ca Specifically for TCDFs, achieving isomer specificity is often not possible on a standard 5% phenyl phase column alone. windows.net For instance, the toxic 2,3,7,8-TCDF needs to be resolved from other isomers like 2,3,4,7-TCDF and 1,2,3,9-TCDF, which often necessitates the use of a confirmation column. windows.net

The development of high-resolution capillary columns has greatly improved the ability to separate these closely related compounds. publications.gc.ca The use of a secondary, more polar column is a common strategy to confirm the identity and concentration of specific congeners like 1,2,6,8-TCDF and to ensure that they are not overestimated due to co-elution with other isomers.

Table 2: Common GC Columns for PCDF Separation

| Column Type (Stationary Phase) | Primary or Confirmation | Key Separation Capabilities | References |

|---|---|---|---|

| DB-5ms (5% Phenyl-dimethylpolysiloxane) | Primary | General purpose separation of PCDDs and PCDFs. | epa.gov |

| DB-225 (50% Cyanopropylphenyl-dimethylpolysiloxane) | Confirmation | Resolves isomers that co-elute on a DB-5ms column, such as 2,3,7,8-TCDF from other TCDF isomers. | epa.govwindows.net |

| Zebron ZB-Dioxin | Primary | Offers enhanced resolution for 2,3,7,8-TCDD and 2,3,7,8-TCDF from their isomers on a single column. | windows.net |

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) is the definitive detection technique for the analysis of PCDFs due to its high sensitivity and selectivity. waters.com It allows for the differentiation of target analytes from matrix interferences with the same nominal mass.

Isotope dilution is the gold standard for the quantification of PCDFs. osti.gov This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-1,2,6,8-TCDF) to the sample prior to extraction and cleanup. osti.gov Because the labeled standard has nearly identical chemical and physical properties to the native compound, it acts as an internal standard that corrects for any analyte loss during the analytical procedure. nih.gov This results in highly accurate and precise quantification, which is crucial for risk assessment. osti.govnih.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful alternative to HRMS for PCDF analysis. researchgate.net This technique offers enhanced selectivity by monitoring specific precursor-to-product ion transitions. nih.gov The characteristic loss of a COCl fragment from dioxin and furan molecules provides a highly selective transition for their detection. scioninstruments.com

GC-MS/MS can achieve the low detection limits required for regulatory monitoring and offers advantages such as lower maintenance and operational complexity compared to HRMS. scioninstruments.com Recent European regulations have accepted GC-MS/MS as a confirmatory method for dioxin analysis in food and feed, highlighting its growing importance in the field. scioninstruments.com

Table 3: Mass Spectrometry Techniques for PCDF Analysis

| Technique | Principle | Key Advantages | References |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, allowing for differentiation between compounds with the same nominal mass. | High sensitivity and selectivity, considered the gold standard for PCDF analysis. | waters.comnih.gov |

| Isotope Dilution Mass Spectrometry | Quantification using stable isotope-labeled internal standards. | Corrects for analyte loss during sample preparation, leading to high accuracy and precision. | osti.govnih.gov |

| Tandem Mass Spectrometry (GC-MS/MS) | Selectively monitors specific precursor-to-product ion transitions. | Enhanced selectivity, reduced interferences, and lower operational complexity compared to HRMS. | researchgate.netscioninstruments.com |

Quality Assurance/Quality Control (QA/QC) Protocols in Ultratrace PCDF Analysis

The reliability of ultratrace PCDF analysis data hinges on a stringent quality assurance/quality control (QA/QC) program. unb.ca This program is designed to monitor and document every stage of the analytical process, from sample collection to final data reporting, ensuring the accuracy, precision, and defensibility of the results. unb.cact.gov

Key components of a robust QA/QC program for PCDF analysis include:

Method Blanks: Laboratory reagent blanks are analyzed with each batch of samples to assess for contamination introduced during the analytical process. epa.gov This is crucial for preventing false positives, especially at the low concentrations typical of PCDF analysis.

Internal Standards: Isotopically labeled analogs of the target analytes, such as ¹³C₁₂-labeled PCDFs, are added to every sample before extraction. dioxin20xx.org These standards are used to monitor the efficiency of the extraction and cleanup procedures and to quantify the native congeners accurately.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known quantity of the target analytes is added to a separate aliquot of a sample. The recovery of the spiked analytes is then measured to assess the effect of the sample matrix on the analytical method. MS/MSD also provide information on the precision of the method.

Certified Reference Materials (CRMs): CRMs are materials with well-characterized concentrations of PCDFs. They are analyzed periodically to verify the accuracy of the entire analytical method, from extraction to quantification.

Control Charts: These charts are used to monitor the performance of the analytical method over time. unb.ca Data from method blanks, MS/MSD, and CRMs are plotted on control charts to identify any trends or deviations that may indicate a problem with the analytical system. unb.ca

Data Validation: A systematic process of reviewing data against a set of predefined criteria to ensure that the data are of acceptable quality for their intended use. ca.gov This includes checking for completeness, correctness, and compliance with the established QA/QC protocols. ca.gov

A comprehensive QA/QC program ensures that the data generated from ultratrace PCDF analysis are reliable and can be used with confidence for research and regulatory purposes. ct.govnih.gov

Method Validation and Inter-Laboratory Comparison Studies

Key Method Performance Characteristics:

| Parameter | Description |

| Specificity | The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. |

| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. |

| Accuracy | The closeness of the measured value to the true value, often assessed using CRMs. |

| Precision | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the standard deviation or relative standard deviation. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

This table outlines the essential performance characteristics that must be evaluated during the validation of an analytical method for PCDF analysis.

Inter-laboratory comparison studies involve the analysis of the same samples by multiple laboratories. eurachem.org The results are then compared to assess the reproducibility of the method and to identify any systematic biases between laboratories. eurachem.orgwestgard.com Successful participation in these studies demonstrates a laboratory's competence and the reliability of its data. These studies have highlighted challenges in PCDF analysis, including the insufficient separation of congeners and variations in extraction efficiency. researchgate.net

Data Analysis and Interpretation of Congener Profiles

The data generated from the congener-specific analysis of PCDFs provide a detailed "fingerprint" or congener profile. This profile is a powerful tool for source apportionment, understanding environmental transport and fate, and assessing potential toxicological risks. scirp.org

Key Aspects of Data Analysis and Interpretation:

Congener Profile Visualization: The results are often presented as bar graphs, with the concentration of each congener plotted. scirp.orgresearchgate.net Using a logarithmic scale for the y-axis can be particularly useful for visualizing the less abundant congeners, which can be crucial for differentiating between sources. scirp.orgresearchgate.netscirp.org

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of complex datasets. researchgate.net In the context of PCDF analysis, PCA can be used to identify patterns in congener profiles and to group samples with similar characteristics, which can help in identifying potential sources of contamination. scirp.orgresearchgate.net

Ratio Analysis: The ratios of specific congener concentrations can be used to distinguish between different sources. For example, the relative abundance of certain congeners can be characteristic of specific industrial processes or combustion sources. nih.gov

The interpretation of congener profiles requires a thorough understanding of the formation and transformation processes of PCDFs. For instance, the congener profiles of PCDFs from pentachlorophenol (B1679276) (PCP) production are distinct, with a characteristic increase in concentration with the degree of chlorination. scirp.orgresearchgate.netscirp.org In contrast, combustion sources often produce a different distribution of congeners. nih.gov By comparing the congener profile of an environmental sample to the profiles of known sources, it is often possible to identify the origin of the contamination. scirp.orgnih.gov

Ecotoxicological Mechanisms and Environmental Impact Research

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms in Environmental Organisms

The toxic effects of many PCDFs are initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cells of vertebrate species. nih.govnih.gov This binding event triggers a cascade of gene expression changes, leading to a spectrum of adverse effects known as "dioxin-like toxicity". nih.gov The potency of an individual PCDF congener to induce these effects is directly related to its ability to bind the AhR. wikipedia.org

To standardize risk assessment, a system of Toxic Equivalency Factors (TEFs) has been developed. wikipedia.org This system assigns a value to each dioxin-like compound, expressing its toxicity relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which has a TEF of 1.0. wikipedia.orgcdc.gov

Research has consistently shown that for a PCDF to be a potent AhR agonist, it must have chlorine atoms at positions 2, 3, 7, and 8. ca.gov The compound 1,2,6,8-Tetrachlorodibenzofuran lacks this specific 2,3,7,8-substitution pattern. Consequently, it does not fit well into the AhR binding pocket and is not considered to be a significant AhR agonist. As a result, the World Health Organization (WHO) has not assigned a TEF value to 1,2,6,8-TCDF, and it is considered to have minimal to no dioxin-like toxicity. ca.govepa.gov This is in stark contrast to its isomer, 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), which is a potent AhR agonist with a WHO-TEF of 0.1 for humans and mammals. hawaii.gov

Table 1: WHO Toxic Equivalency Factors (TEFs) for Select PCDF Congeners

| Compound | Substitution Pattern | WHO-TEF (Humans/Mammals) |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-substituted | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 2,3,7,8-substituted | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,7,8-substituted | 0.3 |

| This compound | Non-2,3,7,8-substituted | Not Assigned (considered negligible) |

| Octachlorodibenzofuran | 2,3,7,8-substituted | 0.0003 |

This table illustrates the high importance of the 2,3,7,8-chlorine substitution for AhR-mediated toxicity. Data sourced from WHO 2005 re-evaluation. epa.govhawaii.gov

Bioaccumulation and Biomagnification Dynamics in Ecological Food Webs

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, sediment), while biomagnification is the increasing concentration of that chemical in organisms at successively higher levels in a food chain. ecetoc.org PCDFs are lipophilic (fat-soluble) and persistent, giving them a high potential to bioaccumulate in the fatty tissues of organisms. epa.gov

However, the bioaccumulation potential also varies significantly between congeners. Studies have shown that fish and other aquatic organisms tend to selectively accumulate 2,3,7,8-substituted isomers. researchgate.net The metabolic breakdown and elimination of PCDFs are key factors, and congeners that are not substituted at the 2,3,7, and 8 positions are often more readily metabolized and eliminated. Research on polychaete worms, for example, has shown that Biota-to-Sediment Accumulation Factors (BSAFs) for highly chlorinated or non-2,3,7,8 substituted congeners are often orders of magnitude lower than for congeners like 2,3,7,8-TCDF. frontiersin.org Specifically, congeners with chlorine atoms in the 1, 4, 6, or 9 positions are associated with low bioaccumulation potential. frontiersin.org

Given that 1,2,6,8-TCDF lacks the 2,3,7,8-substitution and has chlorines at the 1 and 6 positions, its potential for significant bioaccumulation and biomagnification is predicted to be low compared to toxic isomers. While it may be taken up by organisms at the base of the food web, its lack of persistence within the organism and more efficient elimination prevent it from building up to high concentrations and magnifying to the same extent as compounds like 2,3,7,8-TCDF. researchgate.netfrontiersin.org

Physiological and Biochemical Responses in Wildlife Exposed to PCDFs

The physiological and biochemical effects of PCDFs in wildlife are overwhelmingly linked to the activation of the AhR. Therefore, the responses seen with potent congeners are not expected to occur with significant potency following exposure to 1,2,6,8-TCDF.

Dioxin-like compounds are known endocrine disruptors. nih.govsvdcdn.com The activation of the AhR can interfere with hormonal signaling pathways, including those involving steroid hormones like estrogen. nih.gov For instance, exposure to 2,3,7,8-TCDD has been shown to downregulate enzymes involved in estrogen biosynthesis in fish. nih.gov These anti-estrogenic effects and other endocrine-related toxicities are a hallmark of AhR activation. nih.gov

Because 1,2,6,8-TCDF is not an effective AhR agonist, it is not expected to be a potent endocrine disruptor through the classical dioxin-like mechanism. Any potential for endocrine perturbation would have to occur through alternative, non-AhR-mediated pathways, which are not the primary mode of toxicity for PCDFs.

The immune system is highly sensitive to AhR-activating compounds. nih.gov Exposure to 2,3,7,8-TCDD can lead to severe immunosuppression, including thymic atrophy (shrinking of the thymus gland, a key immune organ) and suppression of both cellular and humoral immune responses, increasing susceptibility to disease. nih.govnih.govnih.gov This immunotoxicity is a direct consequence of the AhR-mediated disruption of lymphocyte development and function. nih.govnih.gov

The immunomodulatory potential of 1,2,6,8-TCDF is considered minimal. Lacking the ability to potently activate the AhR, it cannot trigger the cascade of events that leads to the severe immune system suppression characteristic of dioxin-like toxicity. Studies on rainbow trout have shown that immunotoxic effects only occur at high doses of TCDD, underscoring the dose-response relationship mediated by the AhR. nih.gov For a weak agonist like 1,2,6,8-TCDF, the concentration required to elicit such effects would be exceptionally high and is generally not considered environmentally relevant.

Comparative Ecotoxicological Studies across Trophic Levels

Comparative ecotoxicology of PCDF congeners consistently demonstrates that toxicity is almost exclusively associated with the 17 congeners that are chlorinated at the 2, 3, 7, and 8 positions. ca.gov

Producers and Invertebrates: At the base of the food web, organisms like algae, plants, and invertebrates may absorb 1,2,6,8-TCDF from contaminated water or sediment. However, its lower lipophilicity and higher potential for metabolic clearance compared to 2,3,7,8-substituted congeners mean it is less likely to accumulate to high levels. frontiersin.org Invertebrates are also generally more resistant to the toxic effects of dioxins. epa.gov

Fish: Fish are particularly sensitive to the developmental toxicity of AhR agonists. epa.gov However, they also demonstrate a capacity to metabolize and eliminate non-2,3,7,8-substituted congeners more effectively than the toxic isomers. researchgate.net Therefore, 1,2,6,8-TCDF poses a much lower risk to fish populations than 2,3,7,8-TCDF, which can cause severe early life stage mortality. nm.gov

Avian and Mammalian Wildlife: Top predators in aquatic and terrestrial food webs, such as fish-eating birds and mammals, are at the highest risk from persistent, bioaccumulative, and toxic chemicals. researchgate.net While these animals are sensitive to the effects of AhR agonists, the low biomagnification potential of 1,2,6,8-TCDF means it is unlikely to reach concentrations in their diet that would cause adverse health effects like reproductive failure or immunotoxicity. wikipedia.orgepa.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for elucidating the reaction mechanisms of polychlorinated dibenzofurans (PCDFs), including their formation and degradation pathways.

Detailed DFT studies on specific PCDF isomers, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), provide a framework for understanding the reactivity of the broader class of compounds. For instance, theoretical investigations into the reaction of TCDF with the hydroxyl radical (·OH), a key atmospheric oxidant, have been performed to understand its degradation. These studies calculate the energies of reactants, transition states, and products to map out the most likely reaction pathways.

While direct DFT studies on the reaction mechanisms of 1,2,6,8-TeCDF are less common in published literature, the principles derived from studies on other PCDF congeners are applicable. The formation of PCDFs during combustion processes, for example, is thought to occur through precursor pathways or de novo synthesis from the breakdown of larger molecules like polycyclic aromatic hydrocarbons (PAHs) nih.gov. DFT calculations can model the complex sequence of chlorination, cyclization, and rearrangement steps involved in these high-temperature processes nih.gov.

Researchers have employed DFT to explore the degradation of PCDFs. A study on the reaction of 2,3,7,8-TCDF with hydrogen peroxide (H₂O₂), a model for oxidative degradation, used DFT to map the potential energy surface. acs.org The calculations revealed a multi-step mechanism involving the formation of a molecular complex followed by a nucleophilic aromatic substitution. acs.org Such studies help identify the most reactive sites on the PCDF molecule and the energy barriers for different degradation reactions.

Table 1: Representative Energy Barriers for the Reaction of 2,3,7,8-TCDF with H₂O₂ (Calculated via DFT) This table is illustrative of DFT applications for PCDF reaction mechanisms, based on findings for the 2,3,7,8-isomer.

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack by H₂O₂ | B3LYP/6-311++G(d,p) | 20.85 |

| Nucleophilic Attack by H₂O₂ | M06-2X/6-311++G(d,p) | 22.09 |

Source: Adapted from ACS Omega, 2019. acs.org

DFT is also used to calculate various molecular properties that are indicative of reactivity, known as reactivity descriptors. researchgate.net These include electron affinity, ionization potential, and local softness. For PCDFs, these descriptors can predict the sites most susceptible to electrophilic or nucleophilic attack, providing clues to their chemical behavior in the environment. researchgate.net For instance, studies have shown that the chlorine atomic sites in toxic dioxins often exhibit the highest electrophilicity. researchgate.net

Molecular Modeling of PCDF Interactions with Environmental Receptors and Enzymes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A primary application for PCDFs like 1,2,6,8-TeCDF is to model their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates most of their toxic effects. nih.govnih.govmdpi.com

The binding of a PCDF to the ligand-binding domain (LBD) of the AhR is the initiating step in a cascade of cellular events. nih.govnih.gov Since an experimental crystal structure of the AhR LBD has been difficult to obtain, researchers rely on homology modeling. nih.govnih.gov This technique builds a three-dimensional model of the AhR LBD based on the known structures of homologous proteins, such as the hypoxia-inducible factor 2α (HIF-2α). nih.gov

Once a model of the receptor is built, molecular docking simulations can be used to predict how a ligand like 1,2,6,8-TeCDF fits into the binding cavity. nih.govnih.gov These simulations calculate the binding energy and identify the key interactions—such as hydrophobic interactions and hydrogen bonds—between the ligand and amino acid residues in the receptor.

Table 2: Key Amino Acid Residues in the Modeled Human AhR Ligand-Binding Pocket

| Residue | Location/Role in Binding |

| HIS291 | Part of the binding cavity lining |

| PHE295 | Contributes to hydrophobic interactions |

| GLN383 | Identified as a key residue for ligand binding |

| SER365 | Forms part of the cavity entrance |

| ALA375 | Involved in defining the shape of the binding pocket |

Source: Adapted from studies on AhR homology modeling. nih.govnih.gov

These models have been instrumental in rationalizing species-specific differences in ligand binding and in identifying the "TCDD-binding fingerprint"—a group of residues associated with optimal binding of high-affinity ligands. nih.gov By docking various PCDF congeners into the modeled AhR, scientists can estimate their relative binding affinities, which often correlate with their toxic potency.

Beyond the AhR, molecular modeling can explore the interactions of PCDFs with metabolic enzymes, such as cytochrome P450s (CYPs). The AhR, once activated, induces the expression of CYP enzymes like CYP1A1, which can then metabolize the PCDFs themselves or other compounds. nih.gov Modeling can help predict whether a specific PCDF congener is likely to be a substrate or inhibitor of these enzymes, providing insight into its persistence and potential to alter the metabolism of other substances.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Development for Environmental Reactivity and Distribution

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ca.govmdpi.com For PCDFs, these models are invaluable for predicting toxicity, environmental fate, and distribution without the need for extensive testing of every congener.

The development of a QSAR/QSPR model involves several steps:

Data Collection : Gathering experimental data for a set of related compounds (e.g., various PCDF congeners) for a specific endpoint, such as bioconcentration factor, toxicity (LC50), or octanol-water partition coefficient. ca.gov

Descriptor Calculation : Calculating a large number of numerical values, known as molecular descriptors, that represent different aspects of the compounds' molecular structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies from DFT). ca.gov

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that best relates a subset of the molecular descriptors to the experimental endpoint. ca.gov

Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

For PCDFs, QSAR models have been developed to predict their toxicity, often expressed as toxic equivalency factors (TEFs) relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). ca.gov These models have demonstrated that properties like molecular planarity, electronic characteristics, and hydrophobicity are key determinants of AhR binding and subsequent toxicity. nih.gov

QSPR models are used to predict physicochemical properties that govern the environmental distribution of PCDFs. These properties include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which influences bioaccumulation. mdpi.com By predicting these values, QSPR models can be used in larger environmental fate models (like CalTOX) to estimate how a compound like 1,2,6,8-TeCDF will partition between air, water, soil, and biota. mdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR for PCDFs

| Descriptor Type | Example Descriptor | Property Predicted |

| Constitutional | Molecular Weight | General physical properties |

| Electronic | Electron Affinity | Reactivity, Toxicity |

| Geometric | Molecular Planarity / Dihedral Angle | AhR Binding Affinity, Toxicity nih.gov |

| Hydrophobicity | Log Kow (Octanol-Water Partition Coeff.) | Bioaccumulation, Bioconcentration ca.gov |

| Topological | Wiener Index | Boiling Point, Viscosity |

These computational approaches are essential for risk assessment, allowing regulators to screen large numbers of chemicals and prioritize those that are most likely to be persistent, bioaccumulative, and toxic. frontiersin.org

Regulatory Science and Environmental Management Research Contributions

Scientific Basis for Toxic Equivalency Factor (TEF) Development and Refinement

The Toxic Equivalency Factor (TEF) is a tool used to assess the toxicity of mixtures of dioxin-like compounds, such as certain PCDFs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs). The TEF concept is based on the principle that these compounds share a common mechanism of toxicity, primarily mediated through the aryl hydrocarbon receptor (AhR). The toxicity of each individual congener is expressed relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0.

A crucial aspect of the TEF system is that it is applied only to PCDD and PCDF congeners with chlorine atoms at the 2, 3, 7, and 8 positions. This substitution pattern is considered a prerequisite for significant dioxin-like toxicity. Consequently, 1,2,6,8-Tetrachlorodibenzofuran is not assigned a TEF value by the World Health Organization (WHO), the body that periodically re-evaluates and establishes these factors. nih.govnih.gov The rationale for this exclusion is based on extensive research indicating that congeners without the 2,3,7,8-chlorine substitution pattern exhibit significantly less or no dioxin-like toxicity.

The development and refinement of TEFs are based on a comprehensive evaluation of data from both in vivo and in vitro studies. nih.gov These studies assess a range of toxicological endpoints, including biochemical changes like enzyme induction (e.g., ethoxyresorufin-O-deethylase, EROD), reproductive and developmental effects, and carcinogenicity. The relative potency (REP) of a congener to induce these effects compared to 2,3,7,8-TCDD is determined from these studies. The WHO expert panels then use this body of evidence to assign a consensus TEF value.

The WHO has undertaken several re-evaluations of TEFs, with significant updates in 1998, 2005, and most recently in 2022. nih.govnih.gov The 2005 WHO TEF values for human and mammalian risk assessment for the 2,3,7,8-substituted PCDFs are presented in the table below. The 2022 re-evaluation introduced a more quantitative, data-driven approach using a Bayesian model to derive "Best-Estimate" TEFs, moving away from the previous practice of rounding to half-order of magnitude increments. nih.gov

| Compound | 2005 WHO TEF Value |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |

| Octachlorodibenzofuran | 0.0003 |

This table presents the 2005 World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for human and mammalian risk assessment of 2,3,7,8-substituted polychlorinated dibenzofurans (PCDFs). nih.gov

Research Informing Environmental Quality Standards (EQS) and Guidelines

Environmental Quality Standards (EQS) are established to protect the aquatic environment and human health from the risks posed by chemical pollutants. For persistent, bioaccumulative, and toxic (PBT) substances like many PCDFs, EQS are often set for biota (aquatic organisms) rather than just for water, as these compounds can accumulate to high levels in the food chain.

The European Union's Water Framework Directive is a key example of a regulatory framework that sets EQS for priority substances. For dioxins and dioxin-like compounds, the EQS is often expressed as a concentration in biota (e.g., fish, shellfish) in terms of Toxic Equivalents (TEQ). This means that the concentrations of all dioxin-like congeners (those with a WHO-TEF value) are converted to their 2,3,7,8-TCDD equivalents and summed up.

Methodologies for Environmental Monitoring and Risk Assessment Frameworks

The effective management of PCDFs relies on robust methodologies for their detection and quantification in various environmental matrices, as well as on comprehensive risk assessment frameworks. Research in this area has led to the development of highly sensitive and specific analytical techniques.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of PCDDs and PCDFs. The U.S. Environmental Protection Agency (EPA) has developed several standardized methods for this purpose, including:

EPA Method 1613B: This method is used for the determination of tetra- through octa-chlorinated dioxins and furans in various environmental matrices by isotope dilution HRGC/HRMS. It is capable of quantifying individual congeners at very low concentrations.

EPA Method 8290A: This is another HRGC/HRMS method for the analysis of PCDDs and PCDFs in a wide range of sample types.

EPA Method 8280B: This method uses high-resolution gas chromatography with low-resolution mass spectrometry (HRGC/LRMS) and is suitable for measuring higher concentrations of these compounds.

These analytical methods are crucial for environmental monitoring programs that assess the levels and distribution of PCDFs, including this compound, in air, water, soil, sediment, and biological tissues. The data generated from this monitoring is essential for identifying sources of contamination, understanding environmental fate and transport, and assessing human and ecological exposure.

Risk assessment frameworks for mixtures of dioxin-like compounds are centered on the TEF/TEQ methodology. The process involves:

Measuring the concentration of each individual dioxin-like congener in an environmental sample.

Multiplying the concentration of each congener by its respective WHO-TEF value to obtain the Toxic Equivalent (TEQ) for that congener.

Summing the TEQs of all congeners to get the total TEQ for the mixture.

This total TEQ is then used to estimate the potential risk to human health and the environment by comparing it to health-based guidance values for 2,3,7,8-TCDD. While this compound does not contribute to the TEQ calculation, its presence is still quantified in comprehensive analyses to provide a complete picture of PCDF contamination.

Global and Regional Policy Implications for PCDF Management

The scientific understanding of the persistence, bioaccumulation, long-range transport, and toxicity of PCDFs has led to the implementation of global and regional policies aimed at controlling their release and managing existing contamination.

The most significant international agreement addressing PCDFs is the Stockholm Convention on Persistent Organic Pollutants (POPs) . PCDFs are listed in Annex C of the convention as unintentionally produced POPs. This means that they are not intentionally manufactured but are byproducts of various industrial and combustion processes. Parties to the Stockholm Convention are obligated to take measures to reduce and, where feasible, ultimately eliminate releases of these compounds.

Key policy implications for the management of PCDFs under the Stockholm Convention include:

Development of Release Inventories: Parties are required to develop inventories of PCDF sources and estimate their releases to the environment. The United Nations Environment Programme (UNEP) has developed a "Standardized Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs" to assist countries in this process.

Promotion of Best Available Techniques (BAT) and Best Environmental Practices (BEP): Parties must promote the use of BAT and BEP for new and existing sources of PCDFs to minimize their formation and release. This includes measures for industrial processes, waste incineration, and other potential sources.

Development of National Implementation Plans (NIPs): Each Party must develop and implement a NIP that outlines its strategies for meeting the obligations of the convention, including the management of PCDFs.

At a regional level, many countries and blocs, such as the European Union, have their own regulations that often go beyond the requirements of the Stockholm Convention. These may include specific emission limits for industrial facilities, food and feed safety standards, and action plans for the remediation of contaminated sites. The management strategies for PCDFs are generally applied to the entire class of compounds, thus encompassing this compound, as the sources and release pathways are common for most congeners.

Research Gaps, Challenges, and Future Directions in 1,2,6,8 Tcdf and Pcdf Research

Identification of Novel and Underexplored PCDF Sources

While major sources of PCDFs, such as industrial processes and waste incineration, are well-documented, there is a need to identify and characterize novel and previously underexplored sources. nih.govresearchgate.net For instance, the contribution of sources like the manufacturing of iron and steel, and accidents involving electrical equipment with PCBs, to the environmental burden of specific PCDF congeners like 1,2,6,8-TCDF is not fully understood. nih.gov Research indicates that PCDF concentrations are significantly higher than Polychlorinated dibenzo-p-dioxins (PCDDs) in emissions from steel mills. nih.gov Furthermore, the use of certain herbicides has been identified as a major source of PCDD/Fs in specific regions, highlighting the need for broader geographical investigations into various potential sources. researchgate.net

Recent studies have also pointed to the global transport of PCDFs, suggesting that these compounds can travel long distances through the atmosphere and contaminate remote marine environments. osti.govnih.gov This atmospheric transportability may be higher for PCDFs compared to PCDDs, potentially leading to widespread, low-level contamination from a multitude of dispersed sources. osti.gov Therefore, future research must focus on a more granular assessment of various industrial and non-industrial activities that could lead to the unintentional formation and release of PCDFs.

Development of Innovative Remediation and Degradation Technologies

Current remediation technologies for PCDF-contaminated sites can be complex and costly. nih.gov There is a pressing need for the development and implementation of innovative, cost-effective, and sustainable remediation and degradation technologies.

Several promising technologies are under investigation:

Dechlorination: This process removes or replaces chlorine atoms from hazardous compounds like PCDFs. gao.gov

Bioremediation: This technology utilizes microorganisms to break down organic contaminants. Both ex-situ (treating excavated soil) and in-situ (treating soil in place) bioremediation methods are being explored. nih.govgao.gov

Phytoremediation: This emerging "green" technology uses plants to treat contaminated soil and water. nih.gov

Nanoscale Materials: Nanoscale materials are being developed to remediate contaminated soil and groundwater due to their high reactivity. clu-in.org

Photocatalytic Degradation: Studies have shown the potential of using catalysts like silver-titanium zeolites and titanium dioxide to degrade PCDFs, including the highly toxic 2,3,7,8-TCDD, under irradiation. mdpi.com

Fungal Degradation: Research has identified fungal strains, such as Penicillium sp. QI-1, that can biodegrade 2,3,7,8-TCDD. nih.gov

Further research is needed to optimize these technologies for field-scale application and to assess their effectiveness on a wider range of PCDF congeners, including 1,2,6,8-TCDF. clu-in.org

Advancements in Non-Targeted and High-Throughput Analytical Approaches

The analysis of PCDFs in environmental and biological samples is challenging due to their low concentrations and the complexity of the matrices. researchgate.netnih.gov Traditional targeted analytical methods, while sensitive, only focus on a small number of known PCDF congeners. waters.com

Future advancements should focus on:

Non-Targeted Analysis (NTA): NTA techniques, such as those using high-resolution mass spectrometry, can provide a more comprehensive characterization of PCDF contamination by identifying unknown or unexpected compounds. waters.com This approach is crucial for discovering new PCDF congeners and understanding the full scope of contamination.

High-Throughput Screening (HTS): HTS methods are needed to analyze a large number of samples quickly and cost-effectively. acs.org This is particularly important for large-scale monitoring programs and for assessing the effectiveness of remediation efforts. The development of automated systems and miniaturized analytical techniques can significantly increase the throughput of PCDF analysis. nih.govyoutube.com

Improved Separation Techniques: Comprehensive two-dimensional gas chromatography (GC×GC) has shown great promise in separating complex mixtures of PCDFs and other persistent organic pollutants, improving the accuracy of their quantification. researchgate.netnih.govnih.gov

These advanced analytical approaches will be instrumental in building a more complete picture of PCDF contamination and exposure. acs.org

Integrated Multi-Compartment Environmental Modeling Approaches

To accurately predict the environmental fate and transport of PCDFs, integrated multi-compartment environmental models are essential. These models simulate the movement and distribution of chemicals between different environmental compartments, such as air, water, soil, and biota. nih.gov

Key aspects of these models include:

Fugacity-Based Models: These models can estimate the mass fluxes of PCDFs between different environmental compartments and predict their long-term fate. nih.gov

Multimedia Exposure Models: These models are used to estimate human exposure to PCDFs from various sources, including air, water, soil, and food. researchgate.net

Chemometric Modeling: Statistical techniques like Polytopic Vector Analysis (PVA) can be used to identify distinct source end-members of PCDD/F contamination in complex environmental systems. tandfonline.com

Future modeling efforts should focus on incorporating more detailed information on the physicochemical properties of individual PCDF congeners, including 1,2,6,8-TCDF, and on validating model predictions with field data.

Mechanistic Ecotoxicology Beyond AhR Pathways

The toxicity of many PCDFs is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR). nih.govnih.gov However, there is growing evidence that the toxic effects of these compounds may also involve mechanisms that are independent of or go beyond the classical AhR pathway. nih.govnih.gov

Future research in this area should investigate:

Non-AhR-Mediated Effects: Elucidating the molecular mechanisms by which PCDFs can exert toxicity without directly activating the AhR.

Pathway Interactions: Understanding how the activation of the AhR by PCDFs interacts with other cellular signaling pathways to produce a toxic response. nih.gov It is proposed that AhR-mediated toxicity is a collective response to the cumulative burden of metabolic reprogramming across multiple pathways. nih.govnih.gov

Species-Specific Differences: Investigating why different species exhibit varying sensitivities to PCDF toxicity, which could be related to differences in AhR structure and function, as well as other genetic factors. nih.govnih.gov

Developmental Toxicity: Further exploring the mechanisms by which PCDFs cause developmental and reproductive toxicities, which are among the most sensitive endpoints of dioxin-like toxicity. mdpi.com

A deeper understanding of these alternative and interacting pathways is crucial for a more accurate assessment of the risks posed by PCDF exposure.

Harmonization of Global PCDF Monitoring and Data Reporting

Effective global management of PCDFs requires consistent and comparable monitoring data from around the world. However, there are often inconsistencies in sampling strategies, analytical methods, and data reporting formats among different countries and monitoring networks. cec.org

Efforts towards harmonization should include:

Standardized Methodologies: Promoting the use of standardized and validated methods for the sampling and analysis of PCDFs in various environmental matrices.

Harmonized Reporting Formats: Establishing a common format for reporting PCDF data to facilitate data sharing and comparison across different studies and regions. europa.euwcoomd.org The use of a harmonized reporting format, such as XML, can simplify the electronic exchange and analysis of data. europa.eu

International Collaboration: Fostering collaboration between international organizations, such as the World Health Organization (WHO) and the United Nations Environment Programme (UNEP), to coordinate global monitoring efforts and maintain a centralized database of PCDF levels. oaes.cculiege.be

Toxic Equivalency Factors (TEFs): Continuing the international re-evaluation of TEFs for dioxin-like compounds to ensure that the toxic potencies of different congeners are accurately represented. oaes.cc

Harmonized monitoring and data reporting will provide a more accurate picture of global PCDF contamination trends and enable more effective international action to mitigate their risks. osti.gov

Q & A

Q. What methodologies are recommended for isomer-specific identification of 1,2,6,8-TCDF in complex environmental matrices?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) with isotopically labeled internal standards (e.g., ¹³C-labeled TCDF) is essential for precise isomer differentiation. Matrix-matched calibration and rigorous cleanup steps (e.g., silica gel and Florisil® chromatography) minimize interferences. For example, ¹³C-labeled TCDF standards improve quantification accuracy by correcting for matrix effects .

Q. How should sediment samples be prepared to assess 1,2,6,8-TCDF contamination in aquatic ecosystems?

Sediment cores should be analyzed for organic carbon content, grain size distribution, and radionuclide dating (e.g., ²¹⁰Pb) to correlate contamination levels with historical deposition. Soxhlet extraction with toluene, followed by acid-base partitioning and gel permeation chromatography, isolates TCDFs. Toxic equivalency (TEQ) calculations should account for co-occurring dioxins and furans .

Q. What quality control measures are critical for TCDF analysis in biological tissues?

Use surrogate standards (e.g., ¹³C-TCDF) to monitor recovery rates (target: 70–120%). Validate methods with certified reference materials (CRMs) like NIST SRM 1944 (marine sediment) or IAEA-459 (fish homogenate). Spike-and-recovery experiments and blank samples (solvent, procedural) ensure minimal cross-contamination .

Advanced Research Questions

Q. How does 1,2,6,8-TCDF induce hepatic steatosis, and what metabolomic approaches elucidate its mechanisms?

Targeted metabolomics in murine models reveals that 1,2,6,8-TCDF disrupts lipid metabolism by upregulating Cyp1a1/2 and suppressing Pparα pathways. Hepatic tissues show elevated triglycerides (2–3× control) and reduced β-oxidation markers (e.g., carnitine palmitoyltransferase-1). LC-MS-based lipidomics identifies phosphatidylcholine and acylcarnitine accumulation as key biomarkers .

Q. What experimental designs are optimal for evaluating interspecies differences in TCDF toxicity?

Primary hepatocyte cultures from rats and humans exposed to 0.00001–100 nM 1,2,6,8-TCDF reveal species-specific CYP1A induction. Hill model analysis shows human hepatocytes have higher EC₅₀ values (e.g., 0.15 nM vs. 0.03 nM in rats for CYP1A1 mRNA), supporting reduced human sensitivity. Use species-specific toxicodynamic adjustment factors (e.g., 1.0 for rats-to-humans) in risk models .

Q. How do synergistic interactions between 1,2,6,8-TCDF and polychlorinated biphenyls (PCBs) enhance teratogenicity?

Co-exposure studies in mice demonstrate a 4–5× increase in cleft palate incidence when 1,2,6,8-TCDF (0.1 µg/kg) is combined with PCB-126. Mechanistically, aryl hydrocarbon receptor (AhR) activation amplifies oxidative stress (e.g., 2× ROS levels) and disrupts TGF-β signaling. Fractionated factorial designs are recommended to isolate interaction effects .

Q. What photolytic degradation pathways are effective for 1,2,6,8-TCDF, and how do byproducts compare to thermal degradation?

Solar radiation (simulated by xenon arc lamps) degrades 1,2,6,8-TCDF at 300–400 nm, achieving 90% destruction at 200°C (vs. 50% thermally). Byproducts include trichlorodibenzofurans (20–30% yield) and chlorophenols. GC×GC-TOFMS identifies non-target photoproducts, with toxicity assays confirming reduced TEQ (50–70% lower than parent compound) .

Methodological Notes

- Dermal Absorption Studies: Rat models using 1 ppm–26 ppm 1,2,6,8-TCDF in acetone show <1% absorption at low doses. Franz diffusion cells with HPLC-UV quantification are recommended for in vitro protocols .

- Immunoassay Development: Monoclonal antibodies (e.g., S2B1) enable TCDF detection at 0.1 pg/mL, but cross-reactivity with non-ortho PCBs requires confirmatory HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.